2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorinated phenoxy group and a chlorinated pyridinyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with 2-chloro-5-pyridinecarboxylic acid, followed by the formation of the acetamide linkage. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated groups in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(2-pyridinyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-3-pyridinyl)acetamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide is unique due to the specific arrangement of its chlorinated phenoxy and pyridinyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H12Cl2N2O2 |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-9-6-10(15)2-4-12(9)20-8-14(19)18-13-5-3-11(16)7-17-13/h2-7H,8H2,1H3,(H,17,18,19) |
InChI Key |
ACNXOCXSISQRFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC=C(C=C2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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